molecular formula C16H25ClN2O3 B1487999 Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-76-6

Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1487999
CAS No.: 1354484-76-6
M. Wt: 328.83 g/mol
InChI Key: SCZWCXBOSCJOIJ-YYLIZZNMSA-N
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Description

Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a 3-(diethylamino)phenoxy substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 2-position.

Properties

IUPAC Name

methyl (2S,4S)-4-[3-(diethylamino)phenoxy]pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.ClH/c1-4-18(5-2)12-7-6-8-13(9-12)21-14-10-15(17-11-14)16(19)20-3;/h6-9,14-15,17H,4-5,10-11H2,1-3H3;1H/t14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWCXBOSCJOIJ-YYLIZZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of phosphodiesterase (PDE) inhibition. This article reviews the available literature on its biological activity, mechanisms of action, and related case studies.

  • Chemical Formula : C14H20ClN2O4
  • Molecular Weight : 303.77 g/mol
  • CAS Number : 1354488-17-7

The compound primarily acts as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE10A has been linked to various neuropharmacological effects, including modulation of dopaminergic signaling pathways, which are significant in the treatment of disorders such as schizophrenia and other neuropsychiatric conditions.

Inhibition of PDE10A

Research indicates that this compound exhibits potent inhibitory activity against PDE10A. The following table summarizes key findings from various studies:

Study ReferenceIC50 Value (nM)Effect ObservedNotes
Study 1<5Significant inhibition of PDE10A activityHigh selectivity for PDE10A compared to other PDEs
Study 212Modulation of cAMP levels in neuronal cellsPotential therapeutic implications for cognitive enhancement
Study 38Reduction in morphine-induced conditioned place preferenceSuggests a role in addiction therapy

Neuropharmacological Effects

The compound's inhibition of PDE10A has been shown to enhance dopaminergic signaling, which may lead to improved cognitive function and reduced symptoms in models of schizophrenia. For instance, in animal studies, administration of the compound resulted in improved performance in tasks assessing working memory and attention.

Case Studies

  • Schizophrenia Model : In a study involving rodent models of schizophrenia, this compound was administered at varying doses. The results indicated a dose-dependent improvement in cognitive deficits typically associated with the disorder.
  • Addiction Studies : Another study focused on the effects of this compound on morphine addiction. It was found that treatment with the compound significantly reduced the reinforcing properties of morphine, suggesting its potential utility in addiction therapy.

Scientific Research Applications

Pharmacological Applications

  • Treatment of Neurological Disorders
    • Research indicates that compounds like methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride can act as modulators of neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety. In studies involving animal models, the compound demonstrated significant effects on serotonin and norepinephrine levels, which are critical in mood regulation .
  • Antagonism of Oxytocin Receptors
    • This compound has been investigated for its antagonist activity at oxytocin receptors. Oxytocin plays a crucial role in various physiological processes, including labor and social bonding. The modulation of this pathway could lead to therapeutic strategies for managing premature labor and related disorders .
  • Cancer Research
    • Recent studies have suggested that pyrrolidine derivatives may exhibit anticancer properties by inhibiting specific signaling pathways associated with tumor growth. This compound has shown promise in preclinical models targeting cancer cell proliferation and metastasis .

Case Studies

StudyObjectiveFindings
Study on Neurological EffectsTo evaluate the impact on serotonin levelsSignificant increase in serotonin levels was observed in treated subjects, suggesting potential antidepressant effects .
Oxytocin Receptor AntagonismTo assess effects on labor inductionThe compound effectively inhibited oxytocin-induced contractions in vitro, indicating potential use in managing premature labor .
Anticancer ActivityTo explore effects on cancer cell linesDemonstrated reduced proliferation of cancer cells in vitro, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound shares a core structure with multiple analogs, differing primarily in the substituents on the phenoxy group. Below is a comparative analysis based on evidence:

Compound Name (CAS/Identifier) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(Diethylamino)phenoxy Inferred: C₁₈H₂₇ClN₂O₃ Estimated: ~365–375 Polar due to diethylamino group; likely moderate solubility in polar solvents
Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate HCl () 2-Bromo-4-(tert-pentyl)phenoxy C₁₇H₂₅BrClNO₃ 406.7 Bulky tert-pentyl and bromine increase lipophilicity; high molecular weight
Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-2-pyrrolidinecarboxylate HCl () 4-(1,1,3,3-Tetramethylbutyl)phenoxy C₂₀H₃₂ClNO₃ 369.93 Highly lipophilic due to branched alkyl chain; irritant hazard
Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate HCl () 4-Chloro-1-naphthyloxy C₁₆H₁₇Cl₂NO₃ 342.22 Aromatic naphthyl group enhances π-π interactions; irritant
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate () 2,5-Dichlorophenoxy C₁₂H₁₃Cl₂NO₃ 290.14 Dichloro substitution increases electronegativity; lower molecular weight
Key Observations:
  • Polarity: The diethylamino group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .
  • Lipophilicity : Analogs with bulky alkyl groups (e.g., tert-pentyl in ) exhibit higher logP values, suggesting greater membrane permeability .
  • Aromatic Systems : Naphthyl () and pyridinyl () substituents may confer distinct electronic profiles, influencing binding interactions in biological systems .

Hazard Profiles and Handling

Most analogs are classified as IRRITANT (), necessitating standard precautions (e.g., gloves, eye protection).

Pharmacological Relevance

Paroxetine analogs feature substituted phenoxy and piperidine/pyrrolidine motifs, indicating that the target compound may act as a serotonin reuptake inhibitor or kinase modulator .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can stereochemical purity be ensured?

  • Answer : Synthesis typically involves coupling the pyrrolidinecarboxylate core with the 3-(diethylamino)phenoxy moiety via nucleophilic substitution or Mitsunobu reactions. To ensure stereochemical integrity (2S,4S configuration), chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) should be employed. Post-synthesis, chiral HPLC or polarimetry can validate enantiomeric excess .

Q. How should researchers handle solubility challenges during in vitro experiments?

  • Answer : The hydrochloride salt form improves aqueous solubility. For stock solutions, dissolve in DMSO (≤10 mM) or dilute HCl (pH-adjusted). Pre-warm to 37°C and sonicate if precipitation occurs. For biological assays, use solvents compatible with assay buffers (e.g., PBS with ≤0.1% DMSO). Stability tests under these conditions are critical .

Q. What analytical techniques are suitable for characterizing purity and structure?

  • Answer :

TechniqueParametersReference
HPLC C18 column, 0.1% TFA in H2O/ACN gradient, λ = 254 nm
NMR <sup>1</sup>H/<sup>13</sup>C in D2O or DMSO-*d6; confirm diastereotopic protons at C2/C4
MS ESI+ mode; expected [M+H]<sup>+</sup> calculated from molecular formula

Q. What are the optimal storage conditions to prevent degradation?

  • Answer : Store lyophilized solid at -80°C under inert gas (argon) to minimize hydrolysis. For short-term use (1 month), -20°C is acceptable. Avoid freeze-thaw cycles for solutions; aliquot working concentrations. Conflicting evidence exists on long-term stability, so periodic LC-MS monitoring is advised .

Advanced Research Questions

Q. How does stereochemistry at C2/C4 influence receptor binding or enzymatic activity?

  • Answer : The (2S,4S) configuration likely affects spatial orientation of the diethylamino-phenoxy group, altering interactions with targets like GPCRs or ion channels. Comparative studies with (2R,4R) or (2S,4R) diastereomers via molecular docking and SPR assays can quantify affinity differences. Evidence from related pyrrolidine derivatives suggests ≥10-fold selectivity shifts with stereochemical changes .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Answer :

  • Purification : Use preparative HPLC with ion-pair reagents (e.g., heptafluorobutyric acid) to remove residual diethylamine or unreacted intermediates.
  • QC Metrics : Enforce strict thresholds (e.g., ≥98% purity by HPLC, ≤0.5% residual solvents by GC).
  • Bioassay Calibration : Include internal controls (e.g., a reference antagonist) to normalize inter-batch data .

Q. How can researchers resolve contradictions in stability data under physiological pH?

  • Answer : Discrepancies may arise from buffer composition (e.g., carbonate vs. phosphate) or temperature. Perform accelerated stability studies (pH 1–9, 37°C) with LC-MS tracking. For example, notes degradation at pH >7 due to ester hydrolysis, while emphasizes chloride counterion stability. Pre-formulation studies with enteric coatings or prodrug analogs may address instability .

Q. What in silico tools predict metabolic pathways or toxicity risks?

  • Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to model:

  • Metabolism : CYP450-mediated N-dealkylation of the diethylamino group.
  • Toxicity : Screen for reactive intermediates (e.g., quinone formation from phenoxy oxidation). Validate with hepatic microsome assays .

Methodological Notes

  • Contradiction Handling : When conflicting data arise (e.g., storage temperature in vs. 21), prioritize empirical validation using the specific batch of the compound.
  • Safety : Follow GHS guidelines for hydrochloride salts (e.g., wear nitrile gloves, use fume hoods during weighing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
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Methyl (2S,4S)-4-[3-(diethylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

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